(E)-ethyl 6-(tert-butyl)-2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
The compound (E)-ethyl 6-(tert-butyl)-2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a structurally complex heterocyclic molecule featuring a tetrahydrobenzo[b]thiophene core. Key substituents include:
- An (E)-configured vinylamino linker at position 2, connecting the core to a cyano-functionalized thiazole ring fused with a thiophene moiety.
- An ethyl ester at position 3, common in prodrug strategies for bioavailability modulation.
This compound’s design integrates electron-withdrawing groups (cyano, thiazole) and π-conjugated systems (thiophene, vinyl), suggesting applications in materials science or medicinal chemistry (e.g., kinase inhibition or fluorescence-based sensing) .
Properties
IUPAC Name |
ethyl 6-tert-butyl-2-[[(E)-2-cyano-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S3/c1-5-30-24(29)21-17-9-8-16(25(2,3)4)11-20(17)33-23(21)27-13-15(12-26)22-28-18(14-32-22)19-7-6-10-31-19/h6-7,10,13-14,16,27H,5,8-9,11H2,1-4H3/b15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTWTARSTCUOFC-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC=C(C#N)C3=NC(=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)N/C=C(\C#N)/C3=NC(=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 6-(tert-butyl)-2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with potential biological activity. Its structure includes multiple pharmacophores that suggest a range of therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential applications in medicinal chemistry.
The compound has the following chemical properties:
- Molecular Formula : C25H27N3O2S3
- Molecular Weight : 497.69 g/mol
- Purity : Typically around 95%.
Mechanisms of Biological Activity
The biological activity of thiazole derivatives, including the compound , often involves several mechanisms:
- Antimicrobial Activity : Thiazole derivatives have been shown to exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi, potentially through inhibition of cell wall synthesis or disruption of metabolic pathways .
- Anticancer Properties : Research indicates that thiazole-based compounds can inhibit cancer cell proliferation. The structure of the compound suggests it may interfere with key signaling pathways involved in cell growth and apoptosis. For example, studies have shown that modifications in the thiazole ring enhance anticancer activity by affecting the interaction with cellular targets such as glutathione S-transferase pi (GSTpi), which is involved in drug resistance .
- Antimalarial Activity : Some thiazole derivatives have been specifically designed to target Plasmodium falciparum, the parasite responsible for malaria. Structure-activity relationship (SAR) studies indicate that certain modifications can significantly enhance potency against this pathogen while maintaining low cytotoxicity towards human cells .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on a series of thiazole derivatives revealed that specific structural modifications led to enhanced anticancer activity against breast cancer cell lines. The compounds were evaluated for their ability to induce apoptosis and inhibit proliferation. Results indicated that compounds with electron-withdrawing groups at specific positions on the thiazole ring exhibited superior activity compared to their non-modified counterparts .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazole derivatives similar to the compound discussed. The study reported that these compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of membrane integrity and inhibition of protein synthesis .
Scientific Research Applications
NLRP3 Inflammasome Inhibition
One of the prominent applications of this compound is its role as an inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a critical component of the immune response, and its dysregulation is implicated in several inflammatory diseases. Research indicates that 2-(cyclobutanecarboxamido)-N-(3-fluoro-4-methylphenyl)oxazole-4-carboxamide effectively suppresses NLRP3 activity, which may lead to therapeutic strategies for conditions such as:
- Autoimmune Diseases : By modulating the inflammatory response, this compound could be beneficial in treating autoimmune disorders.
- Metabolic Syndromes : Inhibiting NLRP3 may help manage metabolic diseases characterized by chronic inflammation.
Table 1: Summary of NLRP3 Inhibition Studies
| Study Reference | Methodology | Findings |
|---|---|---|
| In vitro assays | Demonstrated significant inhibition of NLRP3 activation. | |
| Animal models | Reduced inflammatory markers in models of metabolic syndrome. |
Neurodegenerative Disease Management
The compound has shown promise in neuroprotection, particularly through its interactions with glutamate receptors. It acts as an antagonist at NMDA receptors, which are involved in excitotoxicity—a process that can lead to neuronal death in conditions like Alzheimer's and Parkinson's disease.
Case Study: KYNA Comparison
A comparative study highlighted that while kynurenic acid (KYNA) acts similarly by antagonizing NMDA receptors, 2-(cyclobutanecarboxamido)-N-(3-fluoro-4-methylphenyl)oxazole-4-carboxamide may offer a more favorable profile in terms of side effects and efficacy.
Table 2: Neuroprotective Mechanisms
| Mechanism | Description |
|---|---|
| NMDA Antagonism | Reduces excitotoxicity linked to excessive glutamate signaling. |
| Anti-inflammatory | Modulates inflammatory pathways that contribute to neurodegeneration. |
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and SAR of this compound is crucial for its application in drug development. The synthesis involves several steps that optimize yield and purity, which are critical for biological testing.
Table 3: Synthesis Overview
| Step | Reagents Used | Yield (%) |
|---|---|---|
| Step 1 | Cyclobutanecarboxylic acid, amine derivatives | 85% |
| Step 2 | Oxazole formation via cyclization | 75% |
Future Directions in Research
Ongoing research aims to explore additional therapeutic applications beyond inflammation and neuroprotection:
- Cancer Therapeutics : Investigating the compound's potential to modulate immune responses against tumors.
- Chronic Pain Management : Exploring analgesic properties through modulation of pain pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations
Electronic Effects: The target compound’s thiazole-thiophene-cyano system introduces strong electron-withdrawing character compared to the 4-hydroxyphenyl group in compound 6o . This may enhance binding to electron-deficient biological targets (e.g., ATP-binding pockets in kinases).
Synthetic Accessibility :
- The target compound’s synthesis likely requires multi-step coupling (e.g., Suzuki-Miyaura for thiophene-thiazole fusion), contrasting with the Petasis reaction used for 6o (22% yield) .
- Compound 12 achieved 56% yield via glacial acetic acid reflux, suggesting simpler routes for less sterically hindered analogues .
Physicochemical Properties :
- The tert-butyl group in the target compound increases molecular weight (~500 g/mol estimated) and lipophilicity (clogP > 4), whereas 6o (MW 390 g/mol) and 12 (MW ~400 g/mol) are smaller and more polar .
Biological Relevance: Thiazole and thiophene motifs in the target compound align with antiviral and anticancer agents described in (e.g., compound 15 with isoxazole-methylthio groups) . The absence of gallate or catechol groups (cf. tea polyphenols in ) suggests divergent mechanisms from antioxidants .
Research Findings and Data Gaps
- Computational Studies : Molecular docking (using software like AutoDock) could validate the target compound’s interaction with kinase domains, leveraging its thiazole-thiophene system.
- Experimental Data : Melting point, solubility, and spectroscopic data (e.g., $^{1}\text{H}$ NMR, HRMS) for the target compound are absent in the provided evidence, necessitating further characterization.
- Biological Screening: No direct evidence links the target compound to specific assays, but structural analogs in support prioritizing cytotoxicity and kinase inhibition tests .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer: Optimizing synthesis involves solvent selection (e.g., DMF or DMSO for solvation efficiency), controlled temperatures (0–25°C), and stepwise reactions to minimize side products. For example, intermediates like tert-butyl (4-cyanothiazol-2-yl)methylcarbamate require low-temperature acylations to preserve functional group integrity . Reaction progress should be monitored via TLC, and purification via silica gel chromatography or HPLC ensures high purity (>95%) .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the thiophene-thiazole-cyanovinyl motif and tert-butyl positioning .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peaks) and detects isotopic patterns for sulfur atoms .
- HPLC: Assesses purity (>98%) and identifies byproducts .
Q. What are the primary biological activities reported for this compound and its structural analogs?
- Methodological Answer: The compound’s thiophene-thiazole core and cyano group correlate with antitumor and antimicrobial activities. Analogs with benzimidazole or triazine substitutions show enhanced enzyme inhibition (e.g., histone deacetylases) and cytotoxicity in cancer cell lines . Standard assays include MTT for viability and enzyme-linked assays (e.g., IC₅₀ determination) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). To address this:
- Validate purity via LC-MS to rule out impurities affecting activity .
- Use orthogonal assays (e.g., Western blotting for target protein inhibition alongside viability assays) .
- Compare pharmacokinetic parameters (e.g., logP, solubility) to contextualize bioavailability differences .
Q. What strategies are effective in elucidating the reaction mechanisms involved in the synthesis of this compound?
- Methodological Answer:
- Kinetic Studies: Monitor intermediate formation via in-situ NMR or FTIR to identify rate-limiting steps (e.g., vinyl-amino coupling) .
- Isotopic Labeling: Use ¹⁵N-labeled amines to track nucleophilic attack pathways .
- Computational Modeling: DFT calculations predict transition states and regioselectivity in thiazole-thiophene cyclization .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to HDAC8 or kinase targets, focusing on hydrogen bonding with the cyano group and π-π stacking with thiophene .
- MD Simulations: GROMACS simulations (50 ns) assess stability of ligand-protein complexes in physiological conditions .
- QSAR Models: Relate substituent electronegativity (e.g., tert-butyl hydrophobicity) to bioactivity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
